molecular formula C20H18N2O8S B15004893 Ethyl 5-[({[4-(4-nitrophenoxy)phenyl]sulfonyl}amino)methyl]furan-2-carboxylate

Ethyl 5-[({[4-(4-nitrophenoxy)phenyl]sulfonyl}amino)methyl]furan-2-carboxylate

Cat. No.: B15004893
M. Wt: 446.4 g/mol
InChI Key: MYQITVLBSGLGTN-UHFFFAOYSA-N
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Description

ETHYL 5-{[4-(4-NITROPHENOXY)BENZENESULFONAMIDO]METHYL}FURAN-2-CARBOXYLATE is a complex organic compound that features a furan ring, a nitrophenoxy group, and a benzenesulfonamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-{[4-(4-NITROPHENOXY)BENZENESULFONAMIDO]METHYL}FURAN-2-CARBOXYLATE typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-carboxylate core, followed by the introduction of the benzenesulfonamido group through a sulfonation reaction. The nitrophenoxy group is then attached via a nucleophilic aromatic substitution reaction. The final step involves esterification to introduce the ethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-{[4-(4-NITROPHENOXY)BENZENESULFONAMIDO]METHYL}FURAN-2-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine group.

    Reduction: Formation of the corresponding amino derivative.

    Substitution: Introduction of halogen atoms or other electrophiles to the furan ring.

Scientific Research Applications

ETHYL 5-{[4-(4-NITROPHENOXY)BENZENESULFONAMIDO]METHYL}FURAN-2-CARBOXYLATE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ETHYL 5-{[4-(4-NITROPHENOXY)BENZENESULFONAMIDO]METHYL}FURAN-2-CARBOXYLATE depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitrophenoxy and benzenesulfonamido groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 5-{[4-(4-AMINOPHENOXY)BENZENESULFONAMIDO]METHYL}FURAN-2-CARBOXYLATE: Similar structure but with an amino group instead of a nitro group.

    METHYL 5-{[4-(4-NITROPHENOXY)BENZENESULFONAMIDO]METHYL}FURAN-2-CARBOXYLATE: Similar structure but with a methyl ester instead of an ethyl ester.

Uniqueness

ETHYL 5-{[4-(4-NITROPHENOXY)BENZENESULFONAMIDO]METHYL}FURAN-2-CARBOXYLATE is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the nitrophenoxy group can influence its electronic properties, making it distinct from similar compounds with different substituents.

Properties

Molecular Formula

C20H18N2O8S

Molecular Weight

446.4 g/mol

IUPAC Name

ethyl 5-[[[4-(4-nitrophenoxy)phenyl]sulfonylamino]methyl]furan-2-carboxylate

InChI

InChI=1S/C20H18N2O8S/c1-2-28-20(23)19-12-9-17(30-19)13-21-31(26,27)18-10-7-16(8-11-18)29-15-5-3-14(4-6-15)22(24)25/h3-12,21H,2,13H2,1H3

InChI Key

MYQITVLBSGLGTN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(O1)CNS(=O)(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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